Iloprost R-isomer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Pulmonary Arterial Hypertension (PAH)

Field: Medical, specifically Cardiology

Method: For PAH, iloprost is given via inhalation.

Results: Iloprost works by opening (dilating) the blood vessels to allow the blood to flow through them.

Treatment of Scleroderma

Field: Medical, specifically Rheumatology

Treatment of Raynaud’s Phenomenon

Treatment of Frostbite

Field: Medical, specifically Emergency Medicine

Application: Iloprost is used to treat severe frostbite to reduce the risk of finger or toe amputation.

Treatment of Nosebleeds and Coughing Up Blood

Field: Medical, specifically Otorhinolaryngology and Pulmonology

Application: Iloprost is used to treat nosebleeds and coughing up blood.

Treatment of Flushing or Reddening of Face, Chest Discomfort, Jaw Pain or Tightness, Swollen Arms or Legs

Field: Medical, specifically Dermatology and Cardiology

Application: Iloprost is used to treat flushing or reddening of the face, chest discomfort, jaw pain or tightness, swollen arms or legs.

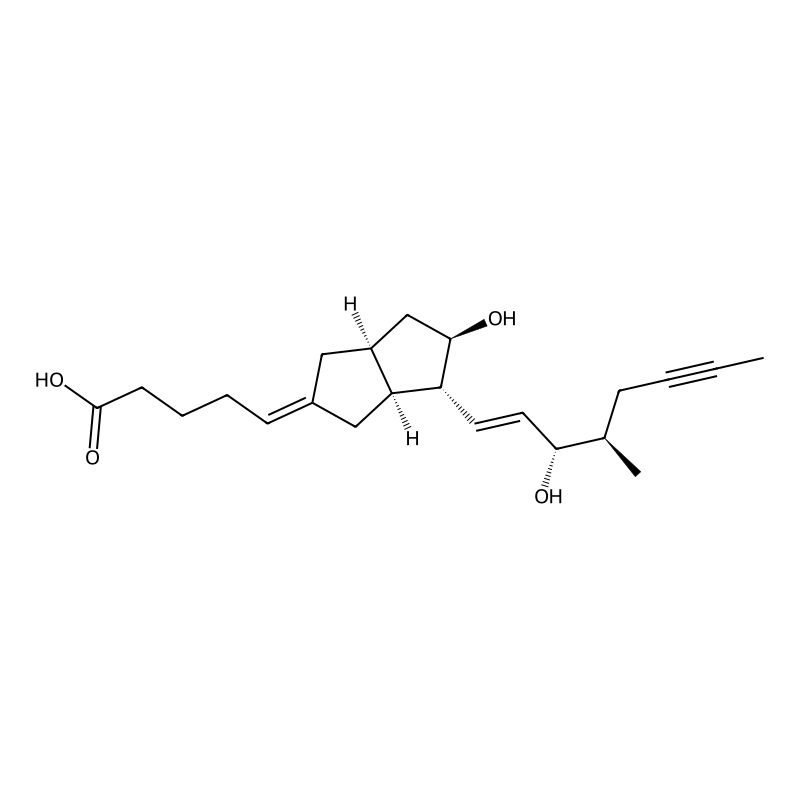

Iloprost R-isomer is a synthetic analogue of prostacyclin, specifically designed to mimic the biological effects of naturally occurring prostaglandins. It is part of a mixture of stereoisomers, predominantly the R-isomer and S-isomer, with the R-isomer being the more biologically active form. Iloprost is primarily utilized in medical settings for its vasodilatory properties, making it effective in treating conditions associated with pulmonary arterial hypertension and other vascular disorders. The compound's molecular formula is , and it has a complex structure that contributes to its pharmacological activity .

Iloprost acts as a vasodilator, meaning it relaxes blood vessels, by mimicking the effects of prostacyclin. It is believed to achieve this through several mechanisms, including:

Iloprost R-isomer exhibits potent biological activity as a vasodilator, primarily by activating prostacyclin receptors in vascular smooth muscle. This action leads to relaxation of blood vessels and improved blood flow, particularly beneficial in conditions like pulmonary arterial hypertension. Additionally, Iloprost has anti-thrombotic properties and can inhibit platelet aggregation, although the clinical significance of this effect in treating pulmonary hypertension remains unclear . The compound also shows potential cytoprotective effects by preserving mitochondrial function and reducing oxidative stress during ischemic events .

The synthesis of Iloprost R-isomer typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Core Structure: Starting from simpler organic precursors, a bicyclic framework is constructed.

- Stereochemical Resolution: The specific stereochemistry of the R-isomer is established through various chiral resolution techniques.

- Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound's biological activity and stability.

- Purification: The final product is purified through techniques such as chromatography to isolate the desired isomer from any by-products or unreacted materials .

Iloprost R-isomer has several clinical applications:

- Pulmonary Arterial Hypertension: It is administered via inhalation or intravenously to improve exercise tolerance and reduce symptoms associated with this condition.

- Raynaud's Phenomenon: Used to alleviate symptoms by promoting vasodilation.

- Scleroderma: Helps improve blood flow in patients suffering from this condition.

- Frostbite Treatment: Reduces risks associated with severe frostbite by improving blood flow to affected areas .

Iloprost interacts with various receptors beyond its primary action on prostacyclin receptors. It binds with varying affinities to receptors for prostaglandin E2, which can lead to both vasodilatory and vasoconstrictive effects depending on the receptor subtype activated. Studies indicate that while it effectively dilates blood vessels, it may also influence platelet aggregation through its interaction with thromboxane receptors . Understanding these interactions is crucial for optimizing therapeutic strategies and minimizing adverse effects.

Iloprost R-isomer shares structural similarities with other prostacyclin analogues but differs significantly in its potency and receptor selectivity:

| Compound Name | Structure Type | Potency (relative) | Unique Features |

|---|---|---|---|

| Epoprostenol | Natural prostacyclin | High | Short half-life; requires continuous infusion |

| Treprostinil | Synthetic analogue | Moderate | Longer half-life than epoprostenol; used subcutaneously |

| Carbaprostacyclin | First-generation analogue | Lower | Less potent than Iloprost; used primarily for labor induction |

| Iloprost S-isomer | Stereoisomer | Higher | More potent in vasodilation compared to R-isomer |

Iloprost’s unique combination of efficacy as a vasodilator and its specific receptor interactions make it a critical therapeutic agent in managing pulmonary arterial hypertension and related disorders .

Molecular formula and weight

Iloprost R-isomer possesses the molecular formula C₂₂H₃₂O₄ with a molecular weight of 360.49 grams per mole [1] [26]. The exact mass of this compound is 360.23 atomic mass units [1] [26]. The compound is officially designated by the Chemical Abstracts Service number 74843-13-3, which uniquely identifies this specific stereoisomer [1] [7] [26].

Table 1: Molecular Characteristics of Iloprost R-isomer

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₃₂O₄ |

| Molecular Weight (g/mol) | 360.49 |

| Exact Mass | 360.23 |

| CAS Number | 74843-13-3 |

Structural characteristics and functional groups

Iloprost R-isomer is a synthetic analogue of prostacyclin that features a complex bicyclic structure centered on a hexahydropentalen ring system [1] . The compound contains multiple functional groups that contribute to its biological activity and chemical properties [1] [29].

The primary functional groups present in iloprost R-isomer include two hydroxyl groups positioned at strategic locations within the molecule, providing sites for hydrogen bonding interactions [1] [26]. The compound features a carboxylic acid group as part of a pentanoic acid side chain, which serves as the primary acidic functionality [29] [31]. Additionally, the molecule contains an alkyne triple bond within its side chain structure, contributing to its unique chemical signature [1] [26].

The bicyclic core structure is characterized by a fused pentalene ring system with specific stereochemical configurations at multiple carbon centers [1] [26]. This ring system provides the rigid framework necessary for the compound's three-dimensional structure and subsequent biological activity [29].

The side chain extending from the bicyclic core contains an octenynyl group featuring both alkene and alkyne functionalities [1] [26]. This side chain incorporates a methyl substituent and hydroxyl group, adding to the molecule's overall complexity and specificity [1] [29].

Stereochemical configuration and absolute stereochemistry

The stereochemical configuration of iloprost R-isomer is precisely defined by its International Union of Pure and Applied Chemistry nomenclature as (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid [1] [26]. This designation explicitly defines the absolute configuration at each stereogenic center within the molecule [1] [3].

The compound possesses six defined atom stereocenters, each contributing to the overall three-dimensional structure and biological activity [26]. The R-configuration at the 16-position specifically distinguishes this isomer from its S-counterpart, representing the key stereochemical difference between the two forms [5] [26].

Research has demonstrated that the stereochemical differences between iloprost isomers result in significantly different binding affinities and biological activities [5]. The R-isomer exhibits substantially lower binding affinity compared to the S-isomer, with equilibrium binding studies revealing a dissociation constant of 288 nanomolar for the R-isomer compared to 13.4 nanomolar for the S-isomer [5].

The absolute stereochemistry is further defined by the specific spatial arrangement of substituents around each chiral center, with the pentalene ring system maintaining a rigid conformation that positions functional groups in precise three-dimensional orientations [1] [26]. The E-configuration of the alkene bonds within both the main chain and side chain contributes to the overall molecular geometry [1] [26].

Physical and chemical properties

Solubility profile

Iloprost R-isomer demonstrates variable solubility characteristics depending on the solvent system employed [6] [8]. The compound exhibits limited water solubility, with reported values indicating relatively poor aqueous dissolution properties [8]. Enhanced solubility is observed in organic solvents, particularly dimethyl sulfoxide, where concentrations of 25 milligrams per milliliter can be achieved [6].

Ethanol provides moderate solubility for iloprost R-isomer, with solubility reaching approximately 30 milligrams per milliliter under standard conditions [6]. In phosphate-buffered saline at physiological pH 7.2, the compound demonstrates minimal solubility of only 0.5 milligrams per milliliter [6]. Dimethylformamide also supports dissolution of the compound at concentrations comparable to dimethyl sulfoxide [6].

The limited aqueous solubility presents challenges for formulation development and has led to investigations into liposomal encapsulation strategies to improve bioavailability [16]. These solubility characteristics are consistent with the compound's lipophilic nature, as indicated by its calculated logarithmic partition coefficient [8] [26].

Chemical stability parameters

The chemical stability of iloprost R-isomer is influenced by various environmental factors including pH, temperature, and exposure to light and oxygen [10] [12]. The compound demonstrates particular susceptibility to alkaline conditions and oxidative stress, which can lead to degradation and formation of impurities [10].

Storage recommendations specify maintenance at temperatures of minus 20 degrees Celsius for powdered forms to ensure long-term stability over three years [26]. At refrigerated temperatures of 4 degrees Celsius, the compound maintains stability for approximately two years [26]. When dissolved in appropriate solvents, storage at minus 80 degrees Celsius allows for stability over six months, while storage at minus 20 degrees Celsius limits stability to one month [26].

The compound's stability profile indicates sensitivity to thermal degradation, with recommended handling procedures emphasizing temperature control during storage and preparation [32]. Protection from light and moisture is also recommended to prevent photochemical degradation and hydrolysis reactions [32].

Spectroscopic characteristics

Table 2: Physical and Chemical Properties of Iloprost R-isomer

| Property | Value |

|---|---|

| Density (g/cm³) | 1.2±0.1 |

| Boiling Point (°C) | 539.2±50.0 (at 760 mmHg) |

| Flash Point (°C) | 294.0±26.6 |

| Vapor Pressure (mmHg at 25°C) | 0.0±3.3 |

| Index of Refraction | 1.629 |

| LogP | 2.94 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 8 |

The spectroscopic characteristics of iloprost R-isomer provide detailed structural identification through multiple analytical techniques [1] [9]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts characteristic of the compound's various functional groups and stereochemical configurations [9] [13].

The Simplified Molecular Input Line Entry System representation of the compound is CC#CCC@@HC@@HO, which encodes the complete stereochemical information [1] [26]. The International Chemical Identifier key HIFJCPQKFCZDDL-GBSCXWAGSA-N provides a unique digital fingerprint for database searches and compound identification [1] [26].

Mass spectrometry analysis reveals fragmentation patterns characteristic of the prostacyclin analogue structure, with molecular ion peaks corresponding to the expected molecular weight [16] [17]. Infrared spectroscopy demonstrates characteristic absorption bands for the hydroxyl, carboxylic acid, alkene, and alkyne functional groups present within the molecule [9] [20].

The compound's complexity value of 606 reflects the intricate nature of its molecular structure and the multiple stereochemical centers present [26]. This high complexity score indicates the sophisticated three-dimensional arrangement of atoms and the precision required for synthetic preparation [26].

Table 3: Spectroscopic Identification Parameters

| Parameter | Value |

|---|---|

| IUPAC Name | (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |

| InChI Key | HIFJCPQKFCZDDL-GBSCXWAGSA-N |

| SMILES | CC#CCC@@HC@@HO |

| Heavy Atom Count | 26 |

| Defined Atom Stereocenter Count | 6 |

| Molecular Complexity | 606 |

The Iloprost R-isomer exhibits a well-defined stereochemical configuration at carbon position 16, designated as the R-configuration according to the Cahn-Ingold-Prelog priority system [1] [2] [3]. This stereogenic center represents one of the six asymmetric carbons present in the complete iloprost molecule structure [2] [4]. The absolute configuration at position 16 is crucial for determining the biological activity and pharmacological properties of the compound [5] [6].

The R-configuration at position 16 is established through the spatial arrangement of substituents around the chiral carbon center, where the priority sequence follows the established stereochemical rules [3] [7]. This configuration contributes to the overall three-dimensional molecular architecture of the compound, influencing its interaction with biological targets and receptors [8] [9].

Research has demonstrated that the stereochemical integrity at position 16 is maintained during synthetic preparations, with no evidence of interconversion between the R and S configurations under physiological conditions [10] [11]. This stereochemical stability is essential for maintaining consistent pharmacological properties throughout the compound's biological half-life.

Comparison with 16(S)-Iloprost

The stereochemical differences between 16(R)-Iloprost and 16(S)-Iloprost result in dramatically different biological activities and pharmacological profiles [5] [12] [13]. The 16(S)-isomer demonstrates substantially greater potency in multiple biological assays compared to its R-configured counterpart [5] [14].

In platelet aggregation inhibition studies, 16(S)-Iloprost exhibits an IC50 value of 3.5 nM, while 16(R)-Iloprost shows significantly reduced activity with an IC50 of 65 nM [1] [13]. This represents approximately a 20-fold difference in potency, with the S-isomer being substantially more active in inhibiting collagen-induced platelet aggregation [5].

Receptor binding studies reveal even more pronounced differences between the isomers. The 16(S)-Iloprost demonstrates high-affinity binding to platelet membrane receptors with a Kd value of 13.4 nM, compared to 288 nM for the 16(R)-isomer [5]. The association rate constants further highlight these differences, with the S-isomer showing an observed association rate of 0.036 s-1 compared to 0.001 s-1 for the R-isomer at equivalent concentrations [5].

These binding characteristics suggest that the 16(S)-configuration provides a more favorable molecular orientation for receptor interaction, likely due to optimal fitting within the receptor binding pocket [5] [8]. The substantial differences in binding affinity and biological activity between the two isomers emphasize the critical importance of stereochemistry in prostacyclin analogue pharmacology.

Stereochemical Influence on Molecular Conformation

The R-configuration at position 16 significantly influences the overall molecular conformation of iloprost, affecting its three-dimensional structure and subsequent biological interactions [8] [15]. Structural studies have revealed that the stereochemical arrangement at this position contributes to the compound's ability to adopt specific conformations necessary for receptor binding and biological activity [8] [9].

The molecular conformation of 16(R)-Iloprost has been characterized through crystallographic studies, demonstrating that the R-configuration leads to a distinct spatial arrangement of the omega side chain relative to the prostacyclin core structure [6] [15]. This conformational arrangement influences the compound's interaction with various prostacyclin receptors and related binding sites [8] [16].

Computational modeling studies have shown that the R-configuration at position 16 results in a molecular conformation that differs significantly from the S-isomer in terms of the overall three-dimensional shape and electrostatic distribution [8]. These conformational differences directly correlate with the observed differences in biological activity and receptor binding affinity between the two isomers [5] [8].

The stereochemical influence extends beyond simple receptor binding, affecting the compound's interaction with metabolic enzymes and transport proteins [10] [11]. The R-configuration appears to result in a molecular conformation that is less favorable for high-affinity interactions with the primary prostacyclin receptor, consistent with the reduced biological activity observed for this isomer [5] [12].

Diastereoisomeric Ratio in Synthetic Preparations

Synthetic preparations of iloprost typically contain both 16(R) and 16(S) isomers in varying ratios, with most commercial preparations maintaining approximately equal proportions of the two diastereoisomers [10] [17] [18]. The FDA-approved formulation Ventavis contains iloprost as a mixture of 4R and 4S diastereoisomers at a ratio of approximately 53:47 [10] [18], representing a slight enrichment of the R-isomer.

The diastereoisomeric ratio in synthetic preparations is influenced by the specific synthetic methodology employed and the reaction conditions used during preparation [19] [17]. Various synthetic routes have been developed to control the stereochemical outcome at position 16, with some methods showing preference for one isomer over the other [6] [19].

Analysis of different synthetic preparations reveals that the diastereoisomeric ratio typically ranges from 47:53 to 53:47 for R:S configurations, with most preparations approaching a 1:1 ratio [10] [17] [18]. This near-equal distribution is often maintained in commercial formulations, as complete separation of the isomers is technically challenging and economically impractical for routine pharmaceutical production [20] [21].

The maintenance of specific diastereoisomeric ratios is important for ensuring consistent pharmacological activity across different batches of the compound [17] [22]. Quality control measures in pharmaceutical manufacturing include monitoring of the isomeric ratio to ensure that preparations meet established specifications for isomeric composition [10] [22].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Use Classification

Antithrombotic agents -> Human pharmacotherapeutic group

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients